molecular formula C7H8O3 B1588482 (R)-4-Oxocyclopent-2-en-1-yl acetate CAS No. 59995-48-1

(R)-4-Oxocyclopent-2-en-1-yl acetate

Cat. No. B1588482
CAS RN: 59995-48-1
M. Wt: 140.14 g/mol
InChI Key: YNCKAQVPQJWLJW-ZETCQYMHSA-N
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Description

®-4-Oxocyclopent-2-en-1-yl acetate is a chemical compound with the following structure: !Compound Structure. It is an organic compound containing a cyclic ketone group and an acetate functional group. The compound is commonly used in organic synthesis and has various applications.



Synthesis Analysis

The synthesis of ®-4-Oxocyclopent-2-en-1-yl acetate involves the reaction of a suitable precursor with acetic acid or acetic anhydride. Specific synthetic routes may vary, but the overall process typically includes acetylation of the precursor to form the desired compound.



Molecular Structure Analysis

The molecular structure of ®-4-Oxocyclopent-2-en-1-yl acetate consists of a cyclopentene ring with a ketone group (oxo) at position 4 and an acetate group attached to the carbon at position 1. The compound is chiral due to the asymmetric carbon center.



Chemical Reactions Analysis

®-4-Oxocyclopent-2-en-1-yl acetate can participate in various chemical reactions, including acylation, nucleophilic substitution, and ring-opening reactions. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point: Varies depending on the enantiomer.

    • Solubility: Soluble in organic solvents (e.g., acetone, ethanol).

    • Odor: May have a characteristic odor.



  • Chemical Properties :

    • Reactivity: Can undergo acylation, hydrolysis, and other reactions typical of ketones and esters.




Scientific Research Applications

For instance, one study discusses the use of cellulose acetate microwell plates for high-throughput colorimetric assays . Another article provides a comprehensive review of the applications of metal halide perovskite materials, including traditional optoelectronic devices and cutting-edge technologies .

  • Microbial Production of Ethyl Acetate

    • Field : Applied Microbiology and Biotechnology
    • Summary : Ethyl acetate is a short-chain ester widely used in the food, beverage, and solvent areas. It can be applied for the synthesis of biodiesels, paints, adhesives, herbicides, and resins . It is also an environmentally friendly solvent due to its moderate polarity, non-toxicity, and biodegradability .
    • Methods : The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil. Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .
    • Results : The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .
  • Synthesis of Acetate-capped NaYF4:Yb/Er Upconversion Nanocrystals

    • Field : Materials Science
    • Summary : Acetate-capped hydrophilic cubic phase NaYF4:Yb/Er upconversion nanophosphors were effectively synthesized in a single step employing a facile microwave-assisted synthesis route .
    • Methods : The synthesis was carried out by applying relatively low temperatures in a short span of time compared to the conventional synthetic methods .
    • Results : The nanoparticles having a size of about 25 nm exhibit good upconversion luminescence property and can be well dispersed in aqueous solvents as-synthesized . These upconversion nanoparticles were examined for their cytotoxicity and demonstrated to be an effective material for cancer cell imaging using near-infrared radiation .
  • Esterification of Acetic Acid with Ethanol

    • Field : Chemical Engineering
    • Summary : The esterification of acetic acid with ethanol is a common reaction in the field of chemical engineering . This reaction is often catalyzed by an acidic ion-exchange resin, such as Amberlyst-15 .
    • Methods : The reaction is carried out in a batch reactor at temperatures between 50°C and 80°C . The starting compositions can range from stoichiometric regime to the dilute regions .
    • Results : The reaction results in the production of ethyl acetate, a compound with numerous applications in various industries .
  • Preparation and Catalytic Applications of Fe(III)–Acetate Complexes

    • Field : Inorganic Chemistry
    • Summary : Fe(III)–acetate complexes have been prepared and characterized for their catalytic applications . These complexes consist of salan, salen, and salalen ligand frameworks .
    • Methods : The preparation of these complexes involves a simple synthetic protocol . A wide range of complexes have been prepared and structure–activity-relationships investigated .
    • Results : These air-stable Fe(III)–acetate complexes have shown promising results in various catalytic applications .

Safety And Hazards

®-4-Oxocyclopent-2-en-1-yl acetate is generally considered safe when handled properly. However, as with any chemical, precautions should be taken to avoid skin or eye contact, inhalation, or ingestion. It is essential to follow safety guidelines and wear appropriate protective equipment.


Future Directions

Future research could focus on:



  • Developing more efficient synthetic routes.

  • Investigating potential biological activities.

  • Exploring applications in materials science or pharmaceuticals.


properties

IUPAC Name

[(1R)-4-oxocyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKAQVPQJWLJW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432158
Record name (R)-4-acetoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Oxocyclopent-2-en-1-yl acetate

CAS RN

59995-48-1
Record name (4R)-4-(Acetyloxy)-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-acetoxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Acetoxy-2-cyclopenten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

144 milligrams of optically inactive 3-acetoxy-5-hydroxycyclopent-1-ene prepared as in Example 1 and 460 milligrams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) were dissolved in 5 milliliters of dioxane, after which the resulting solution was heated with stirring for 48 hours at 60° C. The precipitate separating out after the reaction was separated by filtration, and the filtrate was concentrated under reduced pressure to obtain a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Singh, A Meyer, J Aubé - The Journal of organic chemistry, 2014 - ACS Publications
Protected 4-hydroxycyclopentenones (4-HCPs) constitute an important class of intermediates in chemical synthesis. A route to this class of compound has been developed. Key steps …
Number of citations: 29 pubs.acs.org
JT Masters - 2016 - search.proquest.com
The continued demand for efficient chemo-, regio-, and stereoselective organic transformations motivates the development of new chemical reactions. Transition metal catalysis …
Number of citations: 0 search.proquest.com

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